2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Description
This compound is a heterocyclic derivative featuring a thiazolo[2,3-c][1,2,4]triazole core substituted with a 4-chlorophenyl group at position 5 and a thioacetamide side chain modified with a tetrahydrofuran-2-ylmethyl group. Its synthesis likely involves multi-step reactions, including cyclization of 1,2,4-triazole precursors and subsequent thioether formation, as inferred from analogous protocols for related compounds .
Properties
IUPAC Name |
2-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2S2/c18-12-5-3-11(4-6-12)14-9-25-16-20-21-17(22(14)16)26-10-15(23)19-8-13-2-1-7-24-13/h3-6,9,13H,1-2,7-8,10H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJDMCSXUAPYRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NN=C3N2C(=CS3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
The compound 2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a heterocyclic compound that combines thiazole and triazole moieties. Its unique structure contributes to a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure
The IUPAC name of the compound highlights its complex structure:
1. Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), and others.
- IC50 Values : The compound showed IC50 values ranging from 17.1 µg/ml to 38.7 µg/ml across different cell lines, indicating potent anticancer properties compared to standard treatments like doxorubicin .
2. Antimicrobial Properties
The compound has shown promising activity against several bacterial strains:
- Mechanism : It inhibits bacterial growth by targeting specific cellular processes.
- Efficacy : In vitro studies indicate effective inhibition against common pathogens, suggesting potential applications in antibiotic development .
3. Antifungal Activity
The triazole core of the compound is known for its antifungal properties:
- Activity Spectrum : It has been evaluated against various fungal species and has demonstrated significant antifungal activity.
- MIC Values : Minimum inhibitory concentration (MIC) values indicate that the compound can effectively inhibit fungal growth at low concentrations .
Case Study 1: Anticancer Efficacy
A study focusing on the anticancer activity of thiazolo-triazole derivatives found that the tested compounds exhibited substantial growth inhibition in MCF-7 and HCT-116 cell lines. The study utilized the sulforhodamine B (SRB) assay to quantify cell viability post-treatment.
| Compound | Cell Line | IC50 (µg/ml) |
|---|---|---|
| 4b | MCF-7 | 17.1 ± 1.8 |
| 3a | HCT-116 | 23.3 ± 2.7 |
These results highlight the potential of this class of compounds in cancer therapy .
Case Study 2: Antimicrobial Activity
In another investigation, derivatives of thiazolo-triazoles were screened for their antimicrobial properties against various bacterial strains. The results indicated that these compounds could serve as lead candidates for new antibiotic agents.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
This study underscores the relevance of thiazolo-triazole derivatives in combating antibiotic resistance .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that thiazole and triazole derivatives exhibit significant anticancer properties. The compound under discussion has been evaluated for its cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The presence of the thiazole and triazole rings contributes to the inhibition of cancer cell proliferation by interfering with cellular signaling pathways.
- Case Studies :
Anticonvulsant Properties
The compound has also shown potential as an anticonvulsant agent. The structure's ability to interact with neurotransmitter systems may provide a basis for its efficacy.
- Research Findings : Compounds with similar thiazole structures have been reported to exhibit anticonvulsant effects with median effective doses significantly lower than standard treatments . This suggests that the compound could be further explored for its therapeutic applications in epilepsy management.
Anti-inflammatory Effects
Thiazole derivatives are increasingly recognized for their anti-inflammatory properties. The compound has been investigated for its potential to modulate inflammatory responses.
- Biological Assays : Preliminary in vitro evaluations indicated that thiazolo[3,2-b][1,2,4]triazole derivatives possess anti-inflammatory activity by inhibiting pro-inflammatory cytokines . This positions the compound as a candidate for developing new anti-inflammatory medications.
Synthetic Pathways
The synthesis of 2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide typically involves multi-step reactions including:
- Formation of the thiazole and triazole rings via cyclization reactions.
- Introduction of the tetrahydrofuran moiety through alkylation methods.
Structure-Activity Relationships
The structure of the compound plays a critical role in its biological activity. Variations in substituents on the phenyl ring have been shown to affect potency and selectivity against various biological targets .
| Substituent | Effect on Activity |
|---|---|
| 4-Chlorophenyl | Enhanced anticancer activity |
| Tetrahydrofuran | Improved bioavailability |
Comparison with Similar Compounds
Substituent Variations in the Oxygen-Containing Side Chain
Key Analog :
- 2-((5-(4-Chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide (RN: 671199-95-4)
- Structural Difference : The tetrahydrofuran-2-ylmethyl group in the target compound is replaced with a furan-2-ylmethyl group.
- Impact :
- Solubility : The saturated tetrahydrofuran ring may confer better aqueous solubility compared to the aromatic furan, which is more hydrophobic .
Core Heterocycle Modifications
Triazole-Thiophene Derivatives :
- N'-Substituted-2-((5-(Thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides
- Structural Difference : The thiazolo-triazole core is replaced with a simpler 1,2,4-triazole ring, and the substituent is a thiophen-2-ylmethyl group.
- Impact :
- Biological Activity : Thiophene-containing analogs exhibit antimicrobial and anti-inflammatory properties, whereas the chlorophenyl group in the target compound may enhance anticancer or kinase inhibition activity .
Pyrazole and Carbamate Derivatives
Pyrazole-Containing Analogs :
- N-R-2-(5-(5-Methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides
- Structural Difference : A pyrazole ring replaces the thiazolo-triazole core, and the substituent is phenyl.
- Impact :
- Binding Specificity : Pyrazole derivatives often target enzymes like cyclooxygenase (COX), whereas the thiazolo-triazole core may interact with kinase domains .
Thiazolylmethyl Carbamates :
- Thiazol-5-ylmethyl carbamates
- Structural Difference : A carbamate group replaces the thioacetamide side chain.
- Impact :
- Metabolic Pathways : Carbamates are prone to hydrolysis, whereas thioacetamides may exhibit longer half-lives .
Research Implications
The structural nuances of the target compound position it as a promising candidate for kinase-targeted therapies, leveraging the chlorophenyl group for target affinity and the tetrahydrofuran group for pharmacokinetic optimization. Comparative studies with furan, thiophene, and pyrazole analogs highlight the critical role of substituent electronics and ring saturation in modulating drug-like properties . Further in vitro and in vivo studies are warranted to validate these hypotheses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
